2,4,6-Trichloronicotinamide
Description
2,4,6-Trichloronicotinamide (CAS: 53815-29-5) is a chlorinated derivative of nicotinamide (vitamin B3), with the molecular formula C₆H₃Cl₃N₂O. It features a pyridine ring substituted with three chlorine atoms at positions 2, 4, and 6, and an amide group at position 3. This compound is commercially available in varying quantities (e.g., 100 mg to 1 g) and is primarily used as a biochemical intermediate in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2,4,6-trichloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c7-2-1-3(8)11-5(9)4(2)6(10)12/h1H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLNRTPWCZJLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloronicotinamide typically involves the chlorination of nicotinamide. One common method includes the reaction of nicotinamide with phosphorus oxychloride (POCl₃) in the presence of a catalyst such as dimethylaniline . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This involves using high-purity reagents and controlling the reaction temperature and time precisely. The product is then isolated and purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloronicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: It can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution Products: Amino or thiol derivatives of nicotinamide.
Reduction Products: Partially or fully dechlorinated nicotinamide derivatives.
Oxidation Products: Nicotinic acid or other oxidized forms of nicotinamide.
Scientific Research Applications
2,4,6-Trichloronicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and stability
Mechanism of Action
The mechanism of action of 2,4,6-Trichloronicotinamide involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to changes in cellular processes such as DNA replication, transcription, and repair. The compound’s chlorine atoms play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between 2,4,6-Trichloronicotinamide and structurally related chlorinated compounds:
| Compound | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₆H₃Cl₃N₂O | 225.35 | Amide, Chloroaromatic | Pyridine ring with Cl and CONH₂ groups |
| 2,4,6-Toluenetriamine trihydrochloride | C₇H₁₀N₃Cl₃* | ~242.38 | Aromatic triamine, Hydrochloride | Toluene ring with three NH₂ groups and HCl |
| 2,4,6-Trichloroaniline Hydrochloride | C₆H₄Cl₄N | 230.80 | Aromatic amine hydrochloride | Aniline ring with three Cl and NH₃⁺Cl⁻ |
| 2,4,6-Trichlorothieno[3,2-d]pyrimidine | C₆HCl₃N₂S | 239.42 | Thienopyrimidine, Chloroaromatic | Fused thiophene-pyrimidine ring system |
Physicochemical Properties and Solubility
- This compound : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the amide group, but reduced water solubility from chlorine substitution .
- 2,4,6-Toluenetriamine trihydrochloride : High water solubility owing to its ionic hydrochloride form; used in aqueous-phase polymer synthesis .
- 2,4,6-Trichloroaniline Hydrochloride : Water-soluble (hydrochloride salt) with reactive NH₃⁺Cl⁻, enabling use in diazotization reactions for dyes .
- 2,4,6-Trichlorothieno[3,2-d]pyrimidine: Low water solubility but high lipophilicity due to the sulfur-containing fused ring, favoring membrane penetration in drug design .
Commercial and Research Relevance
- This compound is marketed by suppliers like Aiyan at premium prices (e.g., ¥1,166.7/100 mg), reflecting its niche use in specialty chemistry .
- 2,4,6-Trichloroaniline Hydrochloride and Toluenetriamine trihydrochloride are bulk industrial intermediates, while Trichlorothieno-pyrimidine remains primarily a research compound .
Biological Activity
2,4,6-Trichloronicotinamide (TCNA) is a chlorinated derivative of nicotinamide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound exhibits various biological effects, including antimicrobial, anti-inflammatory, and possible anticancer properties. This article aims to provide a comprehensive overview of the biological activity of TCNA, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its three chlorine atoms attached to the aromatic ring of nicotinamide. Its chemical formula is CHClNO. The presence of chlorine atoms significantly influences its reactivity and biological interactions.
Antimicrobial Activity
TCNA has demonstrated notable antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. A study highlighted that TCNA inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anti-inflammatory Effects
In vitro studies have shown that TCNA can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role for TCNA in managing inflammatory diseases. The effective concentration for these effects was found to be around 100 µM.
Anticancer Potential
TCNA's potential as an anticancer agent has been explored in several studies. Notably, it has been shown to inhibit cell proliferation in various cancer cell lines, including colon and breast cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators.
Case Study: Colon Cancer Cell Lines
A specific study investigated the effects of TCNA on HCT-116 colon cancer cells. The results indicated that treatment with TCNA (125–1000 μM) led to a significant decrease in cell viability after 72 hours, with an IC50 value determined to be approximately 500 μM. The compound was found to upregulate p21^Cip1 and p27^Kip1, which are critical regulators of the cell cycle.
The biological activity of TCNA can be attributed to its ability to interact with various cellular targets:
- Cyclin-Dependent Kinases (CDKs) : TCNA inhibits CDK activity, which is crucial for cell cycle regulation. In vitro assays demonstrated that TCNA could inhibit CDK1, CDK2, and CDK4 activity in a dose-dependent manner.
- Caspase Activation : In cancer cells, TCNA promotes apoptosis through caspase activation, leading to programmed cell death.
Data Summary
| Biological Activity | Effective Concentration | Mechanism |
|---|---|---|
| Antimicrobial | 50 - 200 µg/mL | Disruption of cell wall synthesis |
| Anti-inflammatory | 100 µM | Inhibition of cytokine production |
| Anticancer (HCT-116 cells) | 125 - 1000 μM | Induction of apoptosis via CDK inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
